molecular formula C8H13NO B2689419 (7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol CAS No. 2416229-13-3

(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol

Cat. No. B2689419
CAS RN: 2416229-13-3
M. Wt: 139.198
InChI Key: HVDIQDKABWWSSJ-UHFFFAOYSA-N
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Description

“(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol” is a chemical compound with the CAS Number: 2416229-13-3 . It has a molecular weight of 139.2 . It is in the form of an oil .


Molecular Structure Analysis

The InChI code for “(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol” is 1S/C8H13NO/c9-7-4-1-5-6 (2-4)8 (5,7)3-10/h4-7,10H,1-3,9H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol” is an oil-like substance . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemo-, Regio-, and Stereoselectivity in Synthesis

Hydromethoxylation studies on tricyclic compounds similar to "(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol" demonstrate chemo-, regio-, and stereoselective reactions, which are essential for the synthesis of complex organic molecules. For instance, the acid-catalyzed hydromethoxylation of tricyclohept-1-yl phenyl sulfones with methanol exhibits pronounced selectivity, leading to mixtures of diastereoisomeric products. These findings are crucial for understanding the chemical behavior of tricyclic compounds and optimizing synthesis protocols for desired outcomes (Vasin, Petrov, Kalyazin, & Razin, 2010).

Catalytic Applications

Research has demonstrated the utilization of methanol as both a C1 synthon and a hydrogen source in the selective N-methylation of amines, showcasing the potential for using simple alcohols in organic synthesis. This approach, employing ruthenium chloride as a catalyst, highlights the versatility of methanol in facilitating cost-effective and clean synthetic methods, which could be relevant for modifying or synthesizing compounds with tricyclic structures similar to "(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol" (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, & Natte, 2021).

Novel Synthesis Methods

Innovative synthetic routes have been explored for the creation of complex structures, offering insights into the construction of tricyclic and related compounds. For example, the Ugi multi-component reaction facilitates the assembly of tricyclic frameworks, which could be applied to the synthesis of "(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol" derivatives. Such methodologies underscore the evolving landscape of synthetic organic chemistry and its capacity to access intricate molecular architectures (Sonaglia, Banfi, Riva, & Basso, 2012).

Magnetic Properties of Complexes

The study of cobalt clusters, potentially related in structure to tricyclic compounds, has revealed significant insights into magnetic properties and single-molecule magnet behavior. Research on azido-bridged disc-like heptanuclear Co(II)-clusters indicates the potential for designing materials with unique magnetic properties, which could have implications for the development of molecular magnets and advanced materials science applications (Zhang, Wernsdorfer, Pan, Wang, & Gao, 2006).

Safety and Hazards

The safety information for “(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol” includes several hazard statements: H315, H318, H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

(7-amino-1-tricyclo[2.2.1.02,6]heptanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-7-4-1-5-6(2-4)8(5,7)3-10/h4-7,10H,1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDIQDKABWWSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3(C2N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol

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